molecular formula C14H10F3N3S B2622809 4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 1397198-56-9

4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No.: B2622809
CAS No.: 1397198-56-9
M. Wt: 309.31
InChI Key: ZSJBEBAVYYFWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a pyrazole moiety and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the pyrazole and trifluoromethylphenyl groups. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring. Subsequent reactions introduce the pyrazole and trifluoromethylphenyl groups through nucleophilic substitution and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or phenyl rings .

Scientific Research Applications

4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects .

Properties

IUPAC Name

4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3S/c1-8-12(11-6-7-18-20-11)21-13(19-8)9-2-4-10(5-3-9)14(15,16)17/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJBEBAVYYFWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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